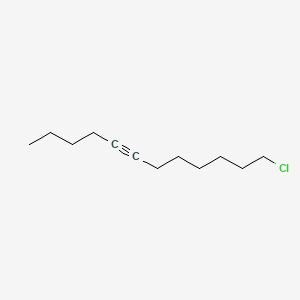
2-Hydroxy-4-(methylsulfanyl)butanamide
Overview
Description
2-Hydroxy-4-(methylsulfanyl)butanamide is an organic compound with the molecular formula C5H11NO2S It is a derivative of butanamide, featuring a hydroxy group at the second carbon and a methylsulfanyl group at the fourth carbon
Mechanism of Action
Target of Action
It is known that this compound is a natural precursor in methionine biosynthesis , suggesting that it may interact with enzymes involved in this pathway.
Mode of Action
Given its role as a precursor in methionine biosynthesis , it can be inferred that it may be metabolized into methionine, an essential amino acid, in the body.
Biochemical Pathways
2-Hydroxy-4-(methylsulfanyl)butanamide is involved in the biosynthesis of methionine , an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The downstream effects of this pathway include the production of proteins, the regulation of gene expression, and the maintenance of cellular health.
Pharmacokinetics
As a precursor in methionine biosynthesis , it is likely to be absorbed and distributed in the body where it is metabolized into methionine. The bioavailability of this compound would depend on factors such as its absorption rate, metabolic stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in methionine biosynthesis . By contributing to the production of methionine, it supports protein synthesis, gene regulation, and cellular health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(methylsulfanyl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-Hydroxy-4-(methylsulfanyl)butanoic acid with ammonia or an amine under appropriate conditions. The reaction typically proceeds as follows:
Starting Material: 2-Hydroxy-4-(methylsulfanyl)butanoic acid.
Reagent: Ammonia or an amine.
Conditions: The reaction is carried out under controlled temperature and pressure to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(methylsulfanyl)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-Keto-4-(methylsulfanyl)butanamide.
Reduction: Regeneration of this compound.
Substitution: Formation of derivatives with different functional groups replacing the methylsulfanyl group.
Scientific Research Applications
2-Hydroxy-4-(methylsulfanyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(methylsulfanyl)butanoic acid: A precursor in the synthesis of 2-Hydroxy-4-(methylsulfanyl)butanamide.
2-Hydroxy-4-(ethylsulfanyl)butanamide: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
2-Hydroxy-4-(methylsulfanyl)butanal: An aldehyde derivative with similar functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its hydroxy and methylsulfanyl groups make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-hydroxy-4-methylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(7)5(6)8/h4,7H,2-3H2,1H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTUDBWOILOBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437963 | |
| Record name | 2-hydroxy-4-(methylsulfanyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49540-21-8 | |
| Record name | 2-hydroxy-4-(methylsulfanyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4-(methylsulfanyl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(3-methylphenyl)ethynyl]silane](/img/structure/B3342908.png)







![1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B3342958.png)
![(3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol](/img/structure/B3342965.png)


